(5E)-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and dichlorobenzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with 4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl ether moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorobenzyl moiety but lacks the thiazolidinone ring.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in having complex organic structures but differs significantly in functional groups and applications.
Uniqueness
(5E)-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a dichlorobenzyl ether moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S2/c1-3-23-19(24)18(28-20(23)27)10-12-5-7-16(17(9-12)25-2)26-11-13-4-6-14(21)15(22)8-13/h4-10H,3,11H2,1-2H3/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKXZESPLINAFJ-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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